2-amino-7-{2-[(2-chlorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-AMINO-7-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex heterocyclic compound that features a thiazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This step involves the cyclization of a suitable thioamide with a halogenated ketone under basic conditions.
Construction of the Pyridine Ring: The thiazole intermediate is then reacted with a suitable aldehyde and ammonia or an amine to form the pyridine ring.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution or reductive amination.
Attachment of the 2-[(2-CHLOROPHENYL)METHOXY]PHENYL Group: This step involves the reaction of the intermediate with 2-[(2-chlorophenyl)methoxy]benzene under suitable conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the amino and chlorophenyl groups.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-AMINO-7-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Biological Research: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Investigation of its role in modulating biological pathways and processes.
Mechanism of Action
The mechanism of action of 2-AMINO-7-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-7-{2-[(2-BROMOPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE
- 2-AMINO-7-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE
- 2-AMINO-7-{2-[(2-METHYLPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE
Uniqueness
The uniqueness of 2-AMINO-7-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE lies in its specific substitution pattern, which can confer distinct electronic, steric, and pharmacokinetic properties. This makes it a valuable compound for exploring new chemical space and developing novel therapeutic agents.
Properties
Molecular Formula |
C19H16ClN3O2S |
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Molecular Weight |
385.9 g/mol |
IUPAC Name |
2-amino-7-[2-[(2-chlorophenyl)methoxy]phenyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C19H16ClN3O2S/c20-14-7-3-1-5-11(14)10-25-15-8-4-2-6-12(15)13-9-16(24)22-18-17(13)26-19(21)23-18/h1-8,13H,9-10H2,(H2,21,23)(H,22,24) |
InChI Key |
KLVZKZCNOXSQBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(S2)N)C3=CC=CC=C3OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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